4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine
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Overview
Description
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylpyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with a suitable nucleophile under microwave irradiation . The resulting intermediate is then reacted with piperidine and 2-methylpyrimidine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Utilized in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c1-10-16-5-2-13(19-10)20-6-3-12(4-7-20)21-14-17-8-11(15)9-18-14/h2,5,8-9,12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBIMPJJZQZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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